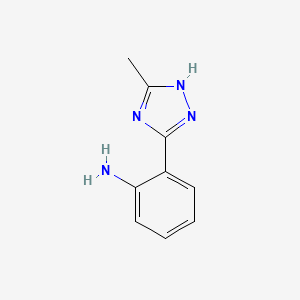

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline

Description

Properties

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFKRUNSFYRBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25568-69-8 | |

| Record name | 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pharmacophore Frontier: Structure-Activity Relationships of 2-(Triazolyl)aniline Derivatives

Executive Summary: The Ortho-Effect Advantage

The 2-(triazolyl)aniline scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike its meta or para counterparts, the ortho (2-position) substitution creates a unique intramolecular hydrogen bond (IMHB) between the aniline amine (

This guide dissects the Structure-Activity Relationship (SAR) of these derivatives, focusing on two primary therapeutic axes where this scaffold dominates: Tubulin Polymerization Inhibition (mimicking Combretastatin A-4) and IDO1 Inhibition (via heme coordination).

Chemical Architecture & Synthetic Accessibility

The core utility of the 1,2,3-triazole ring in this context is its role as a bioisostere for amide bonds or cis-alkenes. It offers superior metabolic stability against hydrolysis and oxidation compared to the natural linkages it replaces.

The "Click" Synthetic Pathway

The most robust method for generating 2-(triazolyl)aniline libraries is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is regioselective, yielding the 1,4-disubstituted 1,2,3-triazole exclusively.

Critical Synthetic Note: When synthesizing 2-substituted anilines, steric hindrance at the ortho position can reduce yields. The use of stabilizing ligands (e.g., TBTA) and optimized copper sources is non-negotiable for high-throughput library generation.

Figure 1: Optimized synthetic workflow for 2-(triazolyl)aniline derivatives ensuring regioselectivity.

SAR Case Study A: Tubulin Polymerization Inhibition

Derivatives of 2-(triazolyl)aniline have emerged as potent inhibitors of tubulin polymerization, targeting the colchicine binding site . The triazole ring acts as a rigid linker that mimics the cis-double bond of Combretastatin A-4 (CA-4), maintaining the necessary "twisted" conformation for deep pocket insertion.

The Pharmacophore Map

-

Ring A (Aniline): Mimics the trimethoxyphenyl ring of CA-4.

-

Linker (Triazole): Replaces the olefin bridge; creates a 34-35° dihedral angle relative to the benzene ring.

-

Ring B (Triazole Substituent): Usually a lipophilic aromatic moiety (e.g., indole, substituted phenyl) that occupies the hydrophobic pocket.

Substituent Effects (Quantitative Data)

The following table summarizes the SAR trends observed when modifying the aniline ring (Ring A) while keeping the Ring B (e.g., 3,4,5-trimethoxyphenyl) constant.

| Compound ID | Aniline Substituent (R1) | Triazole Substituent (R2) | IC50 (Tubulin Polymerization) | IC50 (HeLa Cell Line) | SAR Insight |

| Ref (CA-4) | N/A | N/A | 1.1 µM | 0.01 µM | Natural Product Benchmark |

| TA-01 | H (Unsubstituted) | 3,4,5-trimethoxyphenyl | 4.2 µM | 0.85 µM | Baseline activity; moderate binding. |

| TA-02 | 4-Methyl (p-Toluidino) | 3,4,5-trimethoxyphenyl | 0.45 µM | 0.03 µM | Optimal. Hydrophobic fit enhances potency. |

| TA-03 | 4-Methoxy (p-OMe) | 3,4,5-trimethoxyphenyl | 1.2 µM | 0.15 µM | Electron-donating group is tolerated but less potent than methyl. |

| TA-04 | 4-Fluoro | 3,4,5-trimethoxyphenyl | 2.1 µM | 0.22 µM | Electron-withdrawing group reduces potency slightly. |

| TA-05 | 2-Methyl (ortho) | 3,4,5-trimethoxyphenyl | >10 µM | >5.0 µM | Steric Clash. Disrupts the critical dihedral angle. |

Key Finding: The para-methyl substitution on the aniline ring (TA-02) provides the optimal balance of electronics and sterics, often exceeding the potency of the natural ligand CA-4 in polymerization assays [1].

SAR Case Study B: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme.[1][2] 2-(Triazolyl)aniline derivatives function here via a completely different mechanism: Metal Coordination .

Mechanism of Action

The N2 or N3 nitrogen of the triazole ring possesses a lone pair capable of coordinating directly with the Ferrous (

Figure 2: Binding logic of triazolyl-anilines within the IDO1 active site.

Electronic Tuning

-

Electron-Withdrawing Groups (EWGs): Placing EWGs on the aniline ring decreases the electron density on the triazole nitrogens, weakening the Fe-N bond and reducing potency.

-

Electron-Donating Groups (EDGs): EDGs (e.g., -OMe, -CH3) enhance the basicity of the triazole, strengthening the coordination with the heme iron.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this scaffold.

Protocol: Regioselective Synthesis via CuAAC

Objective: Synthesis of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)aniline.

-

Reagents: 2-azidoaniline (1.0 eq), Phenylacetylene (1.1 eq),

(0.1 eq), Sodium Ascorbate (0.2 eq). -

Solvent System:

(1:1 v/v). This biphasic system is critical for solubilizing the organic azide while maintaining the catalytic activity of the water-soluble copper species. -

Procedure:

-

Dissolve alkyne and azide in

. -

Dissolve Cu catalyst and ascorbate in water; add to the organic phase.

-

Stir vigorously at RT for 12–24 hours. Note: Monitoring by TLC is essential; the azide spot will disappear.

-

Workup: Dilute with water, extract with EtOAc. The triazole product often precipitates directly and can be collected by filtration, minimizing purification needs.

-

Protocol: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Determine IC50 for inhibition of tubulin assembly.

-

Reagents: Porcine brain tubulin (>99% pure), GTP (1 mM), DAPI (fluorescent reporter).

-

Buffer: PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9). -

Procedure:

-

Prepare tubulin solution (2 mg/mL) in PEM buffer with GTP.

-

Add test compound (dissolved in DMSO) at varying concentrations (0.1 – 10 µM). Final DMSO concentration must be <1%.

-

Transfer to a 96-well plate pre-warmed to 37°C.

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Analysis: The IC50 is calculated based on the reduction of the maximum polymerization rate (

) compared to the vehicle control.

-

References

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors. MDPI. [Link]

-

Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. National Institutes of Health (PMC). [Link]

-

Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. MDPI. [Link]

-

Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues. European Journal of Medicinal Chemistry. [Link]

-

Structure–Property Correlations in Disubstituted 1,2,3-Triazoles. ACS Omega. [Link]

Sources

Navigating the Synthesis and Safety of 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth overview of 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline, a heterocyclic amine of interest in contemporary drug discovery and development. This document provides its PubChem Compound Identification (CID), alongside a detailed examination of its safety and handling protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Chemical Properties

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline is registered in the PubChem database with the following unique identifier:

| Identifier | Value |

| PubChem CID | 39870501 |

A comprehensive understanding of its chemical and physical properties is paramount for its effective and safe utilization in a laboratory setting. While a detailed experimental characterization of this specific isomer is not widely available, predictive models and data from structurally similar compounds provide valuable insights.

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₁₀N₄ |

| Molecular Weight | 174.20 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in organic solvents |

Synthesis and Mechanistic Considerations

The synthesis of substituted (1H-1,2,4-triazol-5-yl)anilines typically involves the cyclization of a suitable precursor, often derived from a substituted aniline and a hydrazine derivative. The choice of reagents and reaction conditions is critical in directing the regioselectivity of the triazole ring formation, ultimately determining the final substitution pattern on the aniline moiety.

A plausible synthetic route could involve the reaction of a 2-aminobenzohydrazide with a suitable methyl-containing electrophile, followed by cyclization to form the triazole ring. The expertise in selecting the appropriate protecting groups and catalysts is essential to achieve a high yield and purity of the desired isomer.

Safety and Handling: A Proactive Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline, a cautious approach to its handling is imperative. The safety profile can be reasonably inferred from the data available for structurally related isomers, such as 3-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline.[1] These related compounds are classified as causing skin and eye irritation, may cause respiratory irritation, and are harmful if swallowed.[1] Therefore, it is prudent to handle 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline with the assumption that it possesses a similar hazard profile.

Hazard Identification and GHS Classification (Inferred)

Based on data from analogous compounds, the following Globally Harmonized System (GHS) classifications should be considered as a precautionary measure:

-

Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[1]

-

Skin Irritation (Category 2) - Causes skin irritation.[1]

-

Eye Irritation (Category 2A) - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory system - May cause respiratory irritation.[1]

The corresponding GHS pictograms would likely include the exclamation mark (GHS07).

Caption: Inferred GHS Pictogram for Potential Hazards.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for minimizing exposure risk.

Caption: Hierarchy of Safety Controls for Handling.

Engineering Controls:

-

All manipulations of the compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

-

Ensure the laboratory is well-ventilated.[1]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Experimental Protocols: Safe Handling and First Aid

Handling:

-

Before use, review all available safety information for related compounds.

-

Weigh and handle the solid compound in a fume hood.

-

Avoid creating dust.

-

Keep the container tightly closed when not in use.

-

Wash hands thoroughly after handling.[1]

First-Aid Measures (Based on Inferred Hazards):

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This should be done through a licensed waste disposal company.

Conclusion

References

-

PubChem. 2-(3-methyl-1h-1,2,4-triazol-5-yl)aniline. [Link]

- Thermo Fisher Scientific. Safety Data Sheet for 3-(1H-1,2,4-Triazol-1-yl)aniline. (2025).

- Sigma-Aldrich.

- Chemos GmbH & Co. KG.

- CymitQuimica. Safety Data Sheet for 3-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline. (2024).

- Thermo Fisher Scientific.

- Penta chemicals.

Sources

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Cyclization of Acyl Hydrazides for the Synthesis of 1,2,4-Triazole Rings

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered aromatic heterocycle distinguished by the presence of three nitrogen atoms at positions 1, 2, and 4. This structural motif is a cornerstone in medicinal chemistry and drug development, celebrated for its metabolic stability, capacity for hydrogen bonding, and dipole interactions.[1] Consequently, the 1,2,4-triazole core is embedded in a multitude of therapeutic agents demonstrating a vast spectrum of pharmacological activities, including antifungal (e.g., Fluconazole), antiviral, anticancer, anti-inflammatory, and antidepressant properties.[2][3]

The synthetic versatility of acyl hydrazides (or carbohydrazides) makes them premier starting materials for the construction of this privileged scaffold. This guide provides an in-depth exploration of the primary synthetic strategies for the cyclization of acyl hydrazides to form 1,2,4-triazole rings, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug discovery.

Core Mechanistic Principle: The Formation of the N-C-N Bridge

The fundamental transformation in the synthesis of 1,2,4-triazoles from acyl hydrazides involves the reaction of the acyl hydrazide with a one-carbon synthon that provides the final carbon atom of the heterocyclic ring. The acyl hydrazide itself provides two nitrogen atoms and one carbon atom. The reaction proceeds through the formation of an intermediate, typically an acyl amidrazone or a related species, which then undergoes intramolecular cyclization via dehydration to form the stable aromatic 1,2,4-triazole ring.[1]

Various methods have been developed to achieve this transformation, differing in the source of the final ring carbon and the conditions required for cyclization. This guide will focus on three robust and widely applicable protocols.

Synthetic Protocol I: The Pellizzari Reaction - Condensation with Amides

First reported by Guido Pellizzari in 1911, this reaction represents a classical approach, involving the condensation of an acyl hydrazide with an amide.[2][4] The amide serves as the source for the final carbon and nitrogen atoms of the triazole ring.

Causality and Mechanistic Insight

The reaction is typically driven by thermal energy, which facilitates the nucleophilic attack of the terminal nitrogen of the acyl hydrazide onto the electrophilic carbonyl carbon of the amide. This is followed by a series of condensation and dehydration steps. The high temperatures are necessary to overcome the activation energy for the initial nucleophilic attack and the subsequent cyclization and dehydration steps.[2]

Caption: Generalized mechanism of the Pellizzari reaction.

Protocol 3.1: Classical Thermal Synthesis of 3,5-Diphenyl-1,2,4-Triazole

This protocol describes the original thermal method, which often requires high temperatures and can result in moderate yields.[5]

Materials:

-

Benzoyl hydrazide (1.0 eq)

-

Benzamide (1.1 eq)

-

High-boiling solvent (e.g., n-butanol, optional)

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Combine benzoyl hydrazide and benzamide in the round-bottom flask. If using a solvent, add it at this stage (e.g., 5-10 mL of n-butanol per gram of hydrazide).[4]

-

Heat the mixture to a high temperature, typically in the range of 200-250°C (or reflux if using a solvent).[4]

-

Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution or solidify if run neat.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified 3,5-diphenyl-1,2,4-triazole.

Protocol 3.2: Microwave-Assisted Pellizzari Reaction

Microwave irradiation offers a significant improvement over classical heating by dramatically reducing reaction times and often increasing yields through efficient and uniform heating.[2][4]

Materials:

-

Acyl hydrazide (1.0 eq)

-

Amide (e.g., Formamide, 1.5-2.0 eq)

-

Microwave synthesizer vial (10 mL) with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

Place the acyl hydrazide (e.g., 1 mmol) and the amide (e.g., 1.5 mmol) into the microwave vial.

-

Add a high-boiling solvent like n-butanol (2-3 mL) or run the reaction neat if the reactants are liquid at reaction temperature.[4]

-

Seal the vial and place it in the microwave synthesizer cavity.

-

Irradiate the mixture at a set temperature (e.g., 150-180°C) for a period of 10-120 minutes.[4][6] Optimization of time and temperature is crucial for new substrates.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The product often precipitates upon cooling and can be collected by filtration. If the product is soluble, the solvent should be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Synthetic Protocol II: Reaction with Cyanamides - A Catalytic Approach

A highly efficient alternative to the Pellizzari reaction involves the coupling of acyl hydrazides with dialkylcyanamides. This method benefits from catalysis, often proceeding under milder conditions and giving high yields of 3-dialkylamino-1,2,4-triazoles.[7][8]

Causality and Mechanistic Insight

The use of a Lewis acid catalyst, such as Zinc(II) chloride (ZnCl₂), is key to this transformation. The Zn(II) ion coordinates to the acyl hydrazide, increasing the electrophilicity of the carbonyl carbon and facilitating the initial steps of the reaction.[7] The reaction proceeds via the initial formation of a zinc-hydrazide complex. The cyanamide then adds to the complex, followed by a cyclization-dehydration cascade to yield the 3-amino-1,2,4-triazole. This catalytic cycle allows the reaction to proceed at lower temperatures (e.g., refluxing ethanol) compared to the uncatalyzed thermal methods.[8]

Caption: Workflow for Zn(II)-catalyzed synthesis of 3-amino-1,2,4-triazoles.

Protocol 4.1: Zn(II)-Catalyzed Synthesis of 3-Dialkylamino-1,2,4-triazoles

This protocol provides a general and high-yielding method for synthesizing a valuable subclass of 1,2,4-triazoles.[8]

Materials:

-

Acyl hydrazide (1.0 eq)

-

Dialkylcyanamide (1.2 eq)

-

Zinc chloride (ZnCl₂, 10 mol%)

-

Anhydrous Ethanol (EtOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a round-bottom flask, add the acyl hydrazide (1.0 eq), dialkylcyanamide (1.2 eq), and zinc chloride (0.10 eq).

-

Add anhydrous ethanol as the solvent (concentration typically 0.2-0.5 M).

-

Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.

-

Monitor the reaction for 6-24 hours by TLC. The reaction time can be influenced by steric hindrance on the acyl hydrazide.[9]

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-dialkylamino-1,2,4-triazole.

Synthetic Protocol III: One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles

For accessing fully substituted 1,2,4-triazoles, a powerful modern approach involves the activation of a secondary amide followed by reaction with an acyl hydrazide and microwave-induced cyclodehydration.[10][11] This method offers excellent scope and high yields.

Causality and Mechanistic Insight

The key to this one-pot procedure is the initial activation of the secondary amide with triflic anhydride (Tf₂O). This converts the amide's carbonyl oxygen into a highly reactive leaving group, forming a nitrilium or imidoyl triflate intermediate. This activated intermediate is readily attacked by the nucleophilic acyl hydrazide. The subsequent cyclization is efficiently promoted by microwave heating, which drives the final dehydration step to form the aromatic triazole ring.[5][10]

Protocol 5.1: Triflic Anhydride-Mediated One-Pot Synthesis

This advanced protocol allows for the synthesis of diverse 3,4,5-trisubstituted 1,2,4-triazoles from readily available starting materials.[9][11]

Materials:

-

Secondary amide (1.0 eq)

-

Acyl hydrazide (1.1 eq)

-

Triflic anhydride (Tf₂O, 1.1 eq)

-

Base (e.g., 2-fluoropyridine, 1.1 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Microwave synthesizer vial and synthesizer

Procedure:

-

Activation: In a dry microwave vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amide (1.0 eq) and 2-fluoropyridine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add triflic anhydride (1.1 eq) dropwise. Stir the mixture at 0°C for 30 minutes.

-

Addition: Add the acyl hydrazide (1.1 eq) to the reaction mixture.

-

Cyclization: Seal the vial and heat the mixture using a microwave synthesizer to a temperature of 100-140°C for 15-30 minutes.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,4,5-trisubstituted 1,2,4-triazole.

Data Summary and Comparison

The choice of synthetic method depends on the desired substitution pattern, available equipment, and scalability.

| Method | Key Reagents | Conditions | Typical Yields | Scope & Notes |

| Pellizzari (Thermal) | Acyl Hydrazide, Amide | High Temp (200-250°C), neat or solvent | 40-70% | Classical method; long reaction times; can have low yields.[4] |

| Pellizzari (Microwave) | Acyl Hydrazide, Amide | Microwave (150-180°C), 10-120 min | 54-81% | "Green" alternative; significantly faster; improved yields.[4][6] |

| Zn(II)-Catalyzed | Acyl Hydrazide, Cyanamide | ZnCl₂ (cat.), Refluxing EtOH, 6-24 h | 76-99% | High yields for 3-amino-1,2,4-triazoles; mild conditions.[7][8] |

| One-Pot (Tf₂O) | Acyl Hydrazide, Sec. Amide | Tf₂O activation, Microwave (100-140°C) | High (up to 90%) | Excellent for 3,4,5-trisubstituted triazoles; wide substrate scope.[3][9] |

Troubleshooting and Field-Proven Insights

-

Low Yields in Thermal Pellizzari: Ensure reagents are dry. High temperatures can sometimes lead to decomposition. Consider using a high-boiling, inert solvent like diphenyl ether to maintain a consistent temperature.

-

Incomplete Reaction (Microwave): Increase the irradiation time or temperature. Ensure the solvent used is appropriate for the target temperature and pressure limits of the vial.

-

Catalyst Inactivity (ZnCl₂ method): Use anhydrous ZnCl₂ and anhydrous ethanol, as water can deactivate the Lewis acid catalyst.

-

Side Reactions (Tf₂O method): The triflic anhydride activation step is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere to prevent quenching of the anhydride and formation of triflic acid.

-

Purification Challenges: 1,2,4-Triazoles can be polar. If purification by silica gel chromatography is difficult, consider using a different stationary phase (e.g., alumina) or purification by recrystallization or sublimation.

Conclusion

The cyclization of acyl hydrazides is a robust and versatile strategy for the synthesis of the medicinally vital 1,2,4-triazole ring system. While classical thermal methods like the Pellizzari reaction remain foundational, modern advancements, particularly the use of microwave irradiation and catalytic systems, have vastly improved the efficiency, speed, and scope of these transformations. The one-pot synthesis of fully substituted triazoles from secondary amides highlights the continuing evolution of these methods, providing researchers and drug development professionals with a powerful toolkit for accessing novel chemical entities. The selection of the appropriate protocol will depend on the specific substitution pattern desired and the resources available, but the principles and procedures outlined in this guide provide a solid foundation for success.

References

-

Benchchem. (n.d.). Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. Retrieved from Benchchem website.[4]

-

Charette, A. B., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17, 1184-1187.[10][11]

-

ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from ISRES Publishing.[9]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from organic-chemistry.org.[12]

-

Wikipedia. (2023). Pellizzari reaction. Retrieved from en.wikipedia.org.[2]

-

Benchchem. (n.d.). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. Retrieved from Benchchem website.[13]

-

Benchchem. (n.d.). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. Retrieved from Benchchem website.[14]

-

Saini, M., & Dwivedi, J. (2014). A brief study of various synthetic methods of triazoles derivatives and their biological potential. International Journal of ChemTech Research, 6(9), 4333-4344.

-

Charette, A. B., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters.[11]

-

Wikipedia. (2023). Einhorn–Brunner reaction. Retrieved from en.wikipedia.org.[15]

-

ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. Retrieved from chemicalbook.com.[1]

-

Kumar, A., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404-407.[6]

-

SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from typeset.io.[5]

-

Panda, K. C., et al. (2022). Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Research Journal of Pharmacy and Technology, 15(10), 4623-4628.[16]

-

Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 884.[17]

-

ResearchGate. (n.d.). Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles. Retrieved from researchgate.net.[18]

-

Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 129-135.[19]

-

Butler, R. N., & O'Donohue, A. M. (1981). Intramolecular oxime–acyl attack: new routes to 1,2,4-triazine 4-oxides and 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1385-1390.[20]

-

Frontiers Media. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.[3]

-

Yunusova, V. G., et al. (2018). 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling. ACS Omega, 3(7), 8343–8352.[7]

-

ACS Publications. (2018). 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling. ACS Omega.[8]

-

MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules.[21]

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]

- 7. 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. isres.org [isres.org]

- 10. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 16. rjptonline.org [rjptonline.org]

- 17. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 20. Intramolecular oxime–acyl attack: new routes to 1,2,4-triazine 4-oxides and 1,2,3-triazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

Application Note: Palladium-Catalyzed Cross-Coupling with 2-(Triazolyl)aniline

This Application Note details the utility of 2-(triazolyl)aniline and its derivatives in Palladium-catalyzed cross-coupling reactions. This scaffold serves a dual role in modern organic synthesis: primarily as a privileged substrate for directing group (DG)-assisted C–H functionalization (notably in the synthesis of orexin antagonists like Suvorexant), and secondarily as a bidentate N,N-ligand system for stabilizing active Pd species.

Introduction & Scope

2-(Triazolyl)aniline (specifically the 2-(2H-1,2,3-triazol-2-yl)aniline isomer) represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for amide bonds and a key pharmacophore in insomnia therapeutics (e.g., Suvorexant , Lemborexant ).

In Palladium catalysis, this moiety presents two distinct operational modes:

-

As a Substrate (Directing Group Strategy): The triazole ring acts as a powerful ortho-directing group for C–H activation, enabling the regioselective installation of esters, aryls, or halogens on the aniline ring.

-

As a Ligand (Hemilabile Coordination): The ortho-amino group and the triazole nitrogen (N2 or N3) form a bidentate N,N-chelate with Palladium, creating robust catalysts for Suzuki–Miyaura and Heck couplings, particularly in aqueous or aerobic conditions.

This guide provides protocols for both applications, with a focus on the industrially relevant C–H Carbonylation and N-Arylation workflows.

Mechanistic Insight: The Triazole Directing Effect

The efficiency of 2-(triazolyl)aniline in Pd-catalysis stems from the unique coordination geometry of the 1,2,3-triazole ring.

The "Triazole-Assisted" C–H Activation Cycle

Unlike pyridine directing groups, the 2H-1,2,3-triazole is a weaker

Figure 1: Catalytic cycle for Triazole-Directed C–H Functionalization. The triazole nitrogen directs the Pd(II) species to the ortho-C–H bond, facilitating cleavage via a CMD transition state.

Application I: C–H Carbonylation (Suvorexant Precursor Synthesis)

This protocol describes the conversion of a 2-(triazolyl)aryl core into a benzoic ester, a key step in the synthesis of Suvorexant. While the industrial route often uses pre-functionalized synthons, the Direct C–H Ethoxycarbonylation is a more atom-economical research approach.

Protocol 1: Pd-Catalyzed Ortho-Ethoxycarbonylation

Target: Regioselective installation of an ester group ortho to the triazole.

| Parameter | Condition |

| Substrate | 2-Phenyl-2H-1,2,3-triazole (or N-protected 2-(triazolyl)aniline) |

| Catalyst | Pd(OAc)₂ (5–10 mol%) |

| Oxidant | Cu(OAc)₂ (2.0 equiv) or Ag₂CO₃ |

| Carbon Source | CO (1 atm) or DEAD (Diethyl azodicarboxylate) as surrogate |

| Solvent | 1,4-Dioxane or Toluene |

| Temperature | 100–120 °C |

| Time | 12–24 Hours |

Step-by-Step Methodology:

-

Setup: In a glovebox or under Argon, charge a pressure tube with 2-phenyl-2H-1,2,3-triazole (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Cu(OAc)₂ (363 mg, 2.0 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

-

CO Introduction:

-

Method A (Gas): Purge the headspace with CO gas (balloon pressure) or pressurize to 1 atm in an autoclave.

-

Method B (Surrogate): Add DEAD (Diethyl azodicarboxylate) (1.5 equiv) if avoiding CO gas (oxidative coupling mechanism).

-

-

Reaction: Seal the tube and heat to 110 °C with vigorous stirring for 18 hours.

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove copper salts.

-

Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

-

Validation: Product formation is confirmed by the appearance of the ester carbonyl peak (~1720 cm⁻¹) in IR and the deshielded ortho-proton loss in ¹H NMR.

Application II: Cross-Coupling using 2-(Triazolyl)aniline as a Ligand

When the 2-(triazolyl)aniline molecule itself is not the substrate, it (or its derivatives) serves as a robust bidentate ligand for coupling other aryl halides. The ortho-NH₂ and triazole-N act similarly to bipyridine but with higher steric bulk and unique electronic tuning.

Protocol 2: Aqueous Suzuki–Miyaura Coupling

Target: Coupling of Aryl Bromides with Boronic Acids using a Triazolyl-Aniline Ligand (TA-L).

| Component | Specification |

| Ligand | 2-(2H-1,2,3-triazol-2-yl)aniline (2 mol%) |

| Precatalyst | Pd(OAc)₂ (1 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Water/Ethanol (1:1) or Pure Water |

| Temp | 80 °C (Air atmosphere compatible) |

Step-by-Step Methodology:

-

Catalyst Formation (In-Situ): In a small vial, mix Pd(OAc)₂ (2.2 mg, 0.01 mmol) and 2-(triazolyl)aniline (3.2 mg, 0.02 mmol) in Ethanol (1 mL). Stir for 10 mins until a yellow/orange complex forms.

-

Reaction Assembly: To a round-bottom flask, add Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Initiation: Add the pre-stirred catalyst solution and water (3 mL).

-

Coupling: Heat to 80 °C under air (or N₂ for sensitive substrates) for 4–6 hours.

-

Monitoring: Monitor by TLC. The reaction is typically faster than phosphine-free controls.

-

Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Why this works: The hemilabile nature of the aniline amine allows for easy oxidative addition of the aryl halide, while the triazole prevents Pd precipitation (Pd-black formation).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (C-H Activation) | Competitive binding of free NH₂ | If using amino-substrate, protect NH₂ as Acetamide (Ac) or Pivalamide (Piv) to prevent catalyst poisoning. |

| Pd Black Formation | Ligand dissociation | Increase Ligand:Pd ratio to 2:1. Lower temperature to 80 °C. |

| Regioisomer Mix | C4 vs C5 activation on Triazole | Use 2-substituted (2H) triazoles which are symmetric, avoiding C4/C5 isomer issues found in 1H-triazoles. |

| No Reaction (Coupling) | Oxidation of Pd(0) | Although air-stable, some substrates require inert atmosphere. Switch to Argon sparging. |

References

-

Suvorexant Synthesis: Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Receptor Antagonist Suvorexant." J. Am. Chem. Soc.2011 , 133(21), 8362–8371. Link

-

Triazole C-H Activation: Ackermann, L., et al. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chem. Rev.2011 , 111(3), 1315–1345. Link

-

Direct Carbonylation: Wm. C. P., et al. "Palladium-catalyzed direct C–H ethoxycarbonylation of 2-aryl-1,2,3-triazoles." Org.[1][2][3][4][5] Chem. Front.2015 , 2, 123-128. Link

-

Triazole Ligands: Gevorgyan, V., et al. "Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles." Org.[1][2][3][4][5] Lett.2008 , 10, 2333. Link

-

General Review: Daugulis, O., et al. "Palladium-Catalyzed Ancillary Amino-Acid-Promoted Functionalization of sp2 and sp3 C–H Bonds." Acc.[1][6][7] Chem. Res.2009 , 42, 1661. Link

Sources

- 1. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles [organic-chemistry.org]

- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Imidazolines via Palladium-Catalyzed Cyclization Reaction of 2,3-Allenyl Amines and Aryl Iodides [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Optimizing reaction conditions for 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline production

Executive Summary

The 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for dual orexin receptor antagonists (e.g., Suvorexant) and various kinase inhibitors. While direct condensation methods exist, they often suffer from poor regioselectivity, sticky byproducts, and difficult purification.

This Application Note details a "Ring-Switching" Strategy , a robust, scalable protocol that utilizes a quinazolinone intermediate. This method offers superior atom economy and crystallinity compared to direct nitrile-hydrazide condensations. We provide optimized parameters for the transformation of 2-aminobenzamide to the target triazole, focusing on reaction kinetics, solvent selection, and impurity control.

Reaction Mechanism & Strategic Analysis

The "Ring-Switching" Concept (ANRORC-like Mechanism)

The most reliable route for scale-up does not build the triazole on the aniline directly but rather forms a pyrimidine ring (quinazolinone) which is then chemically "edited" by hydrazine.

-

Cyclization (Step 1): 2-Aminobenzamide condenses with a two-carbon synthon (DMA-DMA or Triethyl Orthoacetate) to form 2-methyl-4(3H)-quinazolinone . This intermediate acts as a "purification sink," easily crystallizing out of solution.

-

Nucleophilic Attack (Step 2): Hydrazine attacks the electrophilic C-4 position of the quinazolinone.

-

Ring Opening & Recyclization: The pyrimidine ring opens to form an acyl-amidrazone intermediate, which rapidly recyclizes to the thermodynamically stable 1,2,4-triazole, expelling water.

This mechanism conserves all nitrogen atoms and ensures the correct regiochemistry (the aniline nitrogen is preserved).

Pathway Visualization

Figure 1: The "Ring-Switching" pathway. The formation of the quinazolinone intermediate (Inter1) is the critical control point for purity.

Optimized Protocol: The Quinazolinone Route

Reagents & Equipment

-

Substrate: 2-Aminobenzamide (>98%).

-

Cyclizing Agent 1: N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) (Preferred over orthoesters for faster kinetics).

-

Cyclizing Agent 2: Hydrazine Hydrate (64% or 80% solution).

-

Solvents: Toluene (Step 1), Ethanol (Step 2), Acetic Acid (Catalyst).

-

Equipment: Jacketed glass reactor with overhead stirring; Dean-Stark trap (optional but recommended).

Step-by-Step Methodology

Step 1: Formation of 2-Methyl-4(3H)-quinazolinone

-

Charge: Load 2-Aminobenzamide (1.0 equiv) and Toluene (5-8 vol) into the reactor.

-

Add Reagent: Add DMA-DMA (1.2 equiv) at room temperature.

-

Heat: Ramp temperature to 90-100°C.

-

Process Note: DMA-DMA releases methanol and dimethylamine. A slight nitrogen sweep helps drive the equilibrium.

-

-

Monitor: Reaction is typically complete in 2-4 hours.

-

Isolation: Cool to 0-5°C. The quinazolinone precipitates as a white/off-white solid. Filter and wash with cold toluene.

-

Checkpoint: Yield should be >90%. Purity >98% (HPLC).

-

Step 2: Ring Switching to Triazole

-

Charge: Suspend the wet cake of 2-Methyl-4(3H)-quinazolinone (1.0 equiv) in Ethanol (10 vol).

-

Add Hydrazine: Add Hydrazine Hydrate (3.0 - 5.0 equiv) dropwise.

-

Safety: Exothermic addition. Maintain internal temp <30°C during addition.

-

-

Reflux: Heat the slurry to reflux (78°C).

-

Reaction Progress:

-

0-1 hr: Slurry may clear as the intermediate opens.

-

2-6 hrs: Product begins to precipitate (or remains soluble depending on concentration).

-

Optimization: If conversion stalls, add 0.5 equiv of Acetic Acid . This catalyzes the final dehydration step of the recyclization.

-

-

Workup:

Process Optimization Parameters

The following data summarizes the impact of critical variables on the yield and purity of the final triazole.

| Parameter | Condition Tested | Impact on Yield | Impact on Purity | Recommendation |

| Solvent (Step 2) | Methanol | Moderate (75%) | High | Good for small scale. |

| Ethanol | High (88%) | High | Preferred (Balance of solubility/bp). | |

| 1,4-Dioxane | High (90%) | Moderate | Harder to remove; use only if solubility is poor. | |

| Hydrazine Equiv. | 1.5 equiv | Low (<60%) | Low | Incomplete ring opening. |

| 3.0 - 5.0 equiv | High (>85%) | High | Excess required to drive equilibrium. | |

| Catalyst (Step 2) | None | Moderate | High | Reaction time: 12-16 hrs. |

| Acetic Acid (0.5 eq) | High | High | Reduces reaction time to 4-6 hrs. | |

| Temperature | 50°C | Low | Moderate | Incomplete cyclization (Intermediate accumulation). |

| Reflux (78-80°C) | Optimal | High | Required for dehydration step. |

Troubleshooting & Critical Quality Attributes (CQAs)

Common Impurities

-

Impurity A (Unreacted Quinazolinone): Indicates insufficient hydrazine or low temperature. Fix: Increase hydrazine load or reflux time.

-

Impurity B (Amidrazone Intermediate): Mass = Target + 18 (Water). Indicates incomplete dehydration. Fix: Add Acetic Acid catalyst or increase reflux duration.

-

Impurity C (Dimer): Rare, but can form if hydrazine concentration is too low (two quinazolinones reacting with one hydrazine). Fix: Ensure rapid mixing and excess hydrazine.

Decision Logic for Troubleshooting

Figure 2: Logical flow for diagnosing reaction failures.

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, carcinogenic, and corrosive. Use in a closed system or efficient fume hood. Destroy excess hydrazine in waste streams using bleach (sodium hypochlorite) slowly in an ice bath (exothermic).

-

Exotherms: The addition of hydrazine to the quinazolinone slurry is exothermic. Control addition rate to prevent thermal runaway.

References

-

Vertex Pharmaceuticals Inc. (2012). Process for the preparation of Suvorexant intermediates. World Intellectual Property Organization. . (Describes the industrial relevance of the triazolyl-aniline scaffold).

-

Kovalenko, S. I., et al. (2007).[4] Quinazoline-4-thiones: Formation and reaction with hydrazine hydrate. Chemija, 18(4), 36-40. (Mechanistic insight into the ring-opening/recyclization of quinazolines with hydrazine).

- Gao, J., et al. (2013). Efficient synthesis of 1,2,4-triazoles via oxidative cyclization. Journal of Organic Chemistry.

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 90135673: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. . (Structural data and tautomer verification).

- Castanedo, G. M., et al. (2011). One-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. Journal of Organic Chemistry, 76(4), 1177-1179.

Sources

Recrystallization solvents for purifying 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline

Application Note: Recrystallization Solvents & Protocols for 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline

Executive Summary & Chemical Context

The compound 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline is a critical "privileged scaffold" intermediate, frequently employed in the synthesis of fused heterocyclic systems (e.g., [1,2,4]triazolo[1,5-c]quinazolines) and kinase inhibitors.

Purification of this molecule presents a unique challenge due to its amphoteric nature .[1] The molecule contains:

-

A basic primary amine (aniline): Susceptible to oxidation and discoloration.[1]

-

A 1,2,4-triazole ring: Possessing both H-bond donor (NH) and acceptor (N) sites, contributing to high lattice energy and significant polarity.[1]

This guide provides a scientifically grounded approach to solvent selection, moving beyond trial-and-error by analyzing the intermolecular forces (IMF) governing the solute-solvent interaction.[1]

Solvent Selection Matrix

The selection of a recrystallization solvent depends on the "Delta T" solubility differential—high solubility at boiling point (

Table 1: Solvent Performance Profile for Triazolyl-Anilines

| Solvent System | Polarity Index ( | Suitability | Mechanism of Action | Recommended Use Case |

| Ethanol (95%) | 5.2 | Excellent | Proticity matches triazole H-bonding; water content depresses solubility at low temps.[1] | Primary Choice. Routine purification of crude solids >85% purity.[1] |

| Methanol / Water (9:1) | 6.6 (MeOH) | Good | High dielectric constant solubilizes polar salts; water acts as a potent anti-solvent.[1] | Removal of inorganic salts or highly polar hydrazide byproducts.[1] |

| Ethyl Acetate / Heptane | 4.4 (EtOAc) | Moderate | Aprotic solvation.[1] Good for removing non-polar tars.[1] | Use if the compound "oils out" in alcohols.[1] |

| Acetonitrile | 5.8 | Specific | Dipole-dipole interactions without H-bonding interference.[1] | Separation from isomeric impurities.[1] |

| Toluene | 2.4 | Poor | Insufficient interaction with the triazole ring.[1] | Not recommended (low solubility even at reflux).[1] |

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol 95%)

Best for: General purification of synthetic intermediates with minor colored impurities.

Mechanistic Insight: Ethanol acts as a Lewis base toward the triazole proton and a Lewis acid toward the aniline nitrogen.[1] The 5% water content is critical; it increases the polarity slightly, sharpening the solubility curve upon cooling.[1]

Step-by-Step Procedure:

-

Solubility Test: Place 50 mg of crude solid in a test tube. Add 0.5 mL Ethanol (95%). Heat to boiling.

-

Dissolution: Transfer crude material (e.g., 5.0 g) to a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Solvent Addition: Add Ethanol (95%) in small portions (start with 5 mL/g) through the top of the condenser while heating the flask in an oil bath set to 85°C.

-

Saturation: Continue adding hot solvent just until the solid dissolves. Add a 10% excess volume to prevent premature crystallization during filtration.[1]

-

Decolorization (Optional but Recommended): If the solution is dark brown (aniline oxidation), remove from heat, cool slightly, and add Activated Charcoal (5 wt%) .[1] Reflux for 10 minutes.

-

Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or fluted filter paper to remove charcoal/insolubles.[1]

-

Nucleation: Allow the filtrate to cool slowly to room temperature (approx. 25°C) over 2 hours. Do not shock-cool, as this traps impurities.[1]

-

Maximizing Yield: Once at RT, cool the flask in an ice-water bath (0-4°C) for 30 minutes.

-

Isolation: Filter crystals via vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol (-10°C).

-

Drying: Dry in a vacuum oven at 45°C for 6 hours.

Protocol B: Two-Solvent Precipitation (Methanol/Water)

Best for: Highly polar crudes or removal of inorganic salts.

-

Dissolution: Dissolve the crude product in the minimum amount of boiling Methanol .

-

Anti-Solvent Addition: While maintaining a gentle boil, add Water dropwise.[1]

-

Cloud Point: Continue addition until a persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add one drop of Methanol to clear the solution.

-

Crystallization: Remove from heat and allow to cool undisturbed. The high surface tension of water will drive the hydrophobic aromatic rings to stack, forcing crystallization.[1]

Visualization of Purification Logic

The following diagram illustrates the decision-making pathway for purifying this specific scaffold, integrating chemical observations with procedural adjustments.

Figure 1: Decision tree for solvent system selection based on initial solubility behavior.[1]

Troubleshooting & Critical Parameters

Issue: "Oiling Out"

Symptom: The compound separates as a liquid droplet rather than a crystal.[1] Cause: The temperature is above the melting point of the solvated compound, or the solvent polarity is too distinct from the solute. Remedy:

-

Seed Crystals: Add a tiny crystal of pure product at the cloud point.[1]

-

Trituration: Re-dissolve and scratch the glass side of the flask vigorously with a glass rod.

-

Solvent Switch: Switch from EtOH/Water to Ethyl Acetate/Hexane . The lower boiling point of EtOAc (77°C) prevents the mixture from exceeding the solute's melting point.[1]

Issue: Persistent Coloration

Cause: Aniline oxidation products (azo compounds/quinones) are highly conjugated and stick to the crystal lattice.[1] Remedy: If charcoal fails, perform an Acid-Base Wash prior to recrystallization:

-

Dissolve crude in 1M HCl (converts aniline to anilinium salt, soluble in water).[1]

-

Extract with Ethyl Acetate (removes non-basic impurities).[1]

-

Basify aqueous layer with NaOH to pH 10.[1]

-

Collect the precipitated free base and then recrystallize.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6115, Aniline.[1] Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization & Solvent Selection. Retrieved from [Link]

-

Massachusetts Institute of Technology (MIT) OpenCourseWare. Two-Solvent Recrystallization Guide.[1] Retrieved from [Link][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of Ortho-Substituted Aniline Amines

Welcome to the technical support center for navigating the challenges of ortho-substituted anilines. This guide is designed for researchers, chemists, and drug development professionals who encounter the notoriously low reactivity of these valuable synthetic building blocks. In the following sections, we will explore the underlying causes of this diminished reactivity and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my ortho-substituted aniline is so unreactive compared to aniline or its meta/para isomers?

A1: The diminished reactivity of ortho-substituted anilines is a classic problem in organic synthesis stemming from a combination of three core factors: steric hindrance, electronic effects, and intramolecular hydrogen bonding.

-

Steric Hindrance: This is the most significant factor. Substituents at the ortho (C2 and/or C6) positions physically obstruct the nitrogen atom's lone pair of electrons. This "steric shield" impedes the approach of electrophiles or catalyst complexes, dramatically slowing down or completely preventing reactions like acylation, alkylation, and cross-coupling.[1][2] Upon protonation or binding to a metal, the amino group's geometry changes, which can further exacerbate steric clashes with the ortho-substituent.[3][4][5]

-

Electronic Effects: While the amino group (-NH2) is a strong activating, ortho/para director, the electronic nature of the ortho-substituent itself plays a crucial role.[6][7] If the substituent is electron-withdrawing (e.g., -NO2, -CF3, -CN), it decreases the electron density on the aniline ring and, more importantly, reduces the nucleophilicity (the electron-donating ability) of the amino group, making it a weaker nucleophile.[8]

-

Intramolecular Hydrogen Bonding (IHB): If the ortho-substituent can act as a hydrogen bond acceptor (e.g., -NO2, -COOR, -CHO), it can form a stable six-membered ring through hydrogen bonding with a proton on the amino group.[9][10] This interaction effectively "locks" the lone pair, reducing its availability for reaction and stabilizing the ground state, which increases the activation energy required for a reaction to proceed.[9][11][12]

Caption: Core factors contributing to the low reactivity of ortho-substituted anilines.

Troubleshooting Guide: Specific Reaction Issues

Q2: My N-acylation (or N-sulfonylation) of a 2,6-disubstituted aniline is giving very low yields. How can I drive this reaction to completion?

A2: This is a classic challenge due to severe steric hindrance. Standard conditions (e.g., acetic anhydride with pyridine) are often insufficient.[8] Here is a systematic approach to overcome this barrier:

1. Increase Electrophilicity of the Reagent:

-

The Problem: Standard acylating agents like anhydrides are not reactive enough to overcome the steric barrier.[8]

-

Solution: Switch to a more powerful electrophile. Acyl chlorides are significantly more reactive than anhydrides. For sulfonylation, use the sulfonyl chloride.

2. Employ Forcing Conditions with Caution:

-

The Problem: The high activation energy of the reaction requires more energy input.

-

Solution:

-

Higher Temperatures: Refluxing in a high-boiling point, inert solvent (e.g., toluene, xylene, or DMF) can be effective.

-

Microwave Irradiation: This is an excellent technique for hindered reactions. Microwave heating can rapidly and efficiently increase the internal temperature of the reaction, often leading to dramatically reduced reaction times and improved yields where conventional heating fails.[13][14][15][16]

-

3. Utilize Catalysis or Stoichiometric Activation:

-

The Problem: Simply increasing temperature can lead to side products or decomposition.[8] A more controlled approach is often needed.

-

Solution:

-

Strong Base: Use a super-stoichiometric amount of a strong, non-nucleophilic base (e.g., NaH, LDA) to deprotonate the aniline in situ. The resulting anilide anion is a much stronger nucleophile and can react where the neutral aniline will not.

-

Lewis Acid Catalysis: A Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) can coordinate to the carbonyl oxygen of the acylating agent, making it a more potent electrophile.

-

Workflow for Troubleshooting N-Acylation:

Caption: A systematic workflow for troubleshooting the N-acylation of hindered anilines.

Q3: I am struggling with a Buchwald-Hartwig amination involving an ortho-substituted aniline. What are the key parameters to optimize?

A3: The Buchwald-Hartwig amination is a powerful tool, but its success with hindered substrates is highly dependent on the correct choice of ligand, base, and conditions.[17] Low yields are often due to a slow or inhibited reductive elimination step, which is sensitive to steric bulk.

1. Ligand Selection is Critical:

-

The Problem: First-generation phosphine ligands (e.g., P(o-tolyl)₃) are generally ineffective for coupling hindered substrates.[18]

-

Solution: Employ bulky, electron-rich biaryl monophosphine ligands. These ligands promote the formation of the active, monoligated palladium species necessary to accommodate sterically demanding substrates.[17]

2. Base and Solvent Choice:

-

The Problem: The base must be strong enough to deprotonate the aniline but not interfere with the catalyst. The solvent must facilitate the dissolution of all components and operate at the required temperature.

-

Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard.[18] Aprotic polar solvents like toluene, dioxane, or THF are commonly used. For particularly challenging substrates, a switch in solvent can sometimes dramatically improve yields.[19]

3. Consider a Pre-catalyst:

-

The Problem: Generating the active Pd(0) species in situ can be inefficient.

-

Solution: Use a commercially available, air-stable palladium pre-catalyst (e.g., G3 or G4 palladacycles). These complexes readily generate the active catalytic species under the reaction conditions, leading to more reproducible and efficient results.[19]

Comparative Data for Ligand Selection in Hindered Coupling:

| Ligand Type | Example Ligands | Suitability for Ortho-Substituted Anilines | Key Feature |

|---|---|---|---|

| First Generation | P(o-tolyl)₃, BINAP, DPPF | Poor to Moderate | Effective for less hindered amines.[18] |

| Bulky Monophosphines | XPhos, SPhos, RuPhos | Excellent | Promotes monoligation, essential for steric bulk.[20][21] |

| Josiphos Ligands | CyPF-tBu | Very Good | Effective for coupling with heteroaryl chlorides.[22] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Good to Excellent | Highly active and thermally stable catalysts.[17] |

Q4: My aniline has an ortho-nitro group and is completely inert, even under forcing conditions. Is this just steric hindrance?

A4: While steric hindrance from the nitro group plays a role, the primary cause of the extreme lack of reactivity is powerful intramolecular hydrogen bonding (IHB).[9][23] The N-H proton forms a strong hydrogen bond with an oxygen of the ortho-nitro group, creating a stable six-membered ring. This drastically reduces the availability of the nitrogen's lone pair and decreases the amine's nucleophilicity. Some studies even suggest that in simple o-nitroanilines, IHB may be less significant unless there are nitro groups in both ortho positions (2 and 6).[11]

Troubleshooting Strategies:

-

Protic Solvents: Highly polar, protic solvents, especially fluorinated alcohols like hexafluoroisopropanol (HFIP), can disrupt the internal hydrogen bond by competing as hydrogen bond donors.[24] This "frees" the amine to react.

-

Strong Lewis Acids: A very strong Lewis acid might coordinate to the nitro group, disrupting the IHB, but this can be complicated and may not be general.

-

Protecting Group Strategy: If direct reaction is impossible, consider protecting the amine (e.g., as a Boc-carbamate), performing the desired reaction on another part of the molecule, and then deprotecting.

-

Alternative Synthetic Route: Often, the most practical solution is to redesign the synthesis. For example, introduce the nitro group after functionalizing the amine, or use a different starting material altogether, such as one where the amine is generated in the final step (e.g., reduction of a different precursor).

Experimental Protocols

Protocol 1: Microwave-Assisted Acylation of 2,6-Diisopropylaniline

This protocol provides a robust method for acylating a highly hindered aniline.

-

Reagent Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,6-diisopropylaniline (1.0 mmol, 177 mg).

-

Solvent and Base: Add anhydrous toluene (4 mL) followed by pyridine (2.0 mmol, 162 µL).

-

Acylating Agent: Slowly add acetyl chloride (1.2 mmol, 86 µL) to the stirred solution at room temperature.

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 150 °C for 20-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.[15]

-

Workup: After cooling to room temperature, carefully quench the reaction mixture by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-acetylated product.

References

- Benchchem. (2025).

- Comptes Rendus de l'Académie des Sciences. (n.d.). Solvent effects in the aza-Michael addition of anilines.

- PMC. (n.d.).

- Wikipedia. (n.d.). Ortho effect.

- Quora. (2018, September 2). Which is more acidic, o Nitro aniline or p Nitro aniline? Can hydrogen bonding occur in o Nitro aniline and if yes, then why does it not affect its acidity?

- Wikipedia. (n.d.).

- ConnectSci. (n.d.). Hydrogen Bonding in organic compounds. 1. o-Nitroanilines.

- Chemistry Stack Exchange. (2014, January 6).

- RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

- RSC Publishing. (2024, September 16).

- Homework.Study.com. (n.d.). The mechanism for the ortho substitution of aniline is shown in figure 10. Using acetanilide,...

- Beilstein Journal of Organic Chemistry. (2018, May 4).

- PMC. (n.d.). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?

- Benchchem. (n.d.). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.

- Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.

- PMC. (n.d.). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid.

- The University of Groningen research portal. (n.d.).

- ResearchGate. (2025, November 1). Microwave-assisted heterocyclic synthesis.

- ResearchGate. (2025, August 6). Hydrogen bonding in substituted nitroanilines: isolated nets in 1,3-diamino-4-nitrobenzene and continuously interwoven nets in 3,5-dinitroaniline.

- Master Organic Chemistry. (2018, January 29).

- A to Z Chemistry. (2020, October 10). Ortho effect.

- Benchchem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.

- PubMed. (2025, July 19). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.

- ACS Publications. (2019, August 16). Organic Process Research & Development Vol. 23 No. 8.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ortho effect - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 6. homework.study.com [homework.study.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. connectsci.au [connectsci.au]

- 12. researchgate.net [researchgate.net]

- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 14. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. research.rug.nl [research.rug.nl]

- 23. quora.com [quora.com]

- 24. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]

Technical Support Center: Optimization of Catalytic Hydrogenation for Nitro-Precursors of Triazolyl Aniline

Welcome to the technical support center for the synthesis of triazolyl aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of nitro-aromatic precursors. Here, we move beyond simple protocols to address the nuanced challenges of this transformation, focusing on optimization, troubleshooting, and safety. Our goal is to empower you with the expertise to achieve high-yield, selective, and reproducible results.

Section 1: Fundamentals and Key Considerations

The reduction of an aromatic nitro group to an amine is a cornerstone of medicinal chemistry, providing a critical entry point for further functionalization. When the substrate is a nitro-precursor to a triazolyl aniline, the reaction's complexity increases due to the potential for multiple reaction pathways and interactions with the heterocyclic moiety.

The transformation is not a single step but a cascade through several intermediates, primarily nitroso and hydroxylamine species.[1][2] The overall reaction mechanism can proceed via two main routes: a direct hydrogenation pathway or a condensation pathway involving the formation of azoxy, azo, and hydrazo intermediates, especially if hydrogen concentration at the catalyst surface is limited.[3][4][5] Understanding this is crucial for diagnosing and suppressing the formation of unwanted byproducts.[6]

The synthesis of the nitro-precursor itself, typically through the N-alkylation of 1,2,4-triazole with a substituted nitrobenzyl bromide, is the first step in this journey.

Caption: High-level synthetic pathway to triazolyl aniline.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best "all-around" catalyst to start with for reducing a nitroaromatic precursor? A: For general-purpose nitro reduction, 5-10% Palladium on carbon (Pd/C) is the industry workhorse due to its high activity under mild conditions (often room temperature and atmospheric H₂ pressure).[6][7] However, its high activity can be a drawback, leading to poor chemoselectivity, especially dehalogenation.[1] Therefore, if your precursor contains sensitive functional groups, consider starting with a less aggressive catalyst.

Q: Can I use transfer hydrogenation instead of high-pressure hydrogen gas? A: Absolutely. Catalytic transfer hydrogenation (CTH) is an excellent and often safer alternative to using flammable hydrogen gas.[8] Common hydrogen donors include formic acid, ammonium formate, or hydrazine hydrate.[9][10][11] This approach can be particularly advantageous for labs not equipped with high-pressure reactors and may offer different selectivity profiles.[10]

Q: How do I accurately monitor the reaction to know when it's complete? A: Reaction completion can be monitored through several methods:

-

Hydrogen Uptake: In a closed system, the reaction is complete when hydrogen consumption ceases.[12]

-

Chromatography: The most common method is Thin-Layer Chromatography (TLC) to check for the disappearance of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred.[6][13]

-

Spectroscopy: In some cases, LC-MS/MS can be used not only to monitor the reaction but also to identify transient intermediates.[14]

Q: What are the most critical safety risks I should be aware of? A: The primary hazards are fire and explosion.[15] This stems from the combination of highly flammable hydrogen gas, pyrophoric catalysts (especially used Pd/C and Raney® Nickel, which can ignite upon contact with air), and flammable organic solvents.[16][17] Runaway reactions are also a risk due to the highly exothermic nature of nitro group reduction and the potential for unstable intermediates to decompose.[18][19] Always operate in a certified chemical fume hood and follow strict safety protocols.[20]

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for problem-solving.

Caption: Troubleshooting decision tree for catalytic hydrogenation.

Q1: My reaction is very slow or has stalled completely. What are the likely causes and how can I fix this?

A1: A stalled reaction is a common issue with several potential root causes.[21] Systematically investigate the following:

-

Catalyst Activity: The catalyst is the heart of the reaction.

-

Cause: Catalysts, particularly Pd/C, can be deactivated by exposure to air or contaminants (e.g., sulfur or thiol compounds). The catalyst may simply be old or from a poor-quality batch.

-

Solution: Always use a fresh, high-quality catalyst from a reputable supplier. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) before the introduction of solvent and substrate.[17] If catalyst poisoning is suspected from the substrate, purifying the starting material is essential.

-

-

Substrate Solubility: The reaction occurs at the catalyst surface; if the substrate isn't in solution, the reaction rate will be severely limited.[6]

-

Cause: Your nitro-precursor may have poor solubility in the chosen solvent. This is common for large, hydrophobic molecules.[22]

-

Solution:

-

Change Solvent: Switch to a solvent in which your substrate is more soluble, like THF or DMF.[22]

-

Use a Co-solvent: Adding a protic co-solvent like ethanol or acetic acid to a solvent like THF can often improve both solubility and hydrogenation efficiency.[6][22]

-

Increase Temperature: Gently heating the reaction can increase solubility and reaction rate, but be cautious as it may also promote side reactions.[6]

-

-

-

Insufficient Driving Force (H₂ Availability):

-

Cause: At atmospheric pressure (balloon), the concentration of dissolved hydrogen can be rate-limiting. The balloon may have emptied, or there might be a leak.

-

Solution: Ensure a continuous supply of hydrogen. For stubborn reductions, increasing the hydrogen pressure using a Parr shaker or autoclave is a highly effective strategy.[6][22]

-

Q2: I'm observing significant amounts of side products like hydroxylamines, azoxy, or azo compounds. How can I improve selectivity for the desired aniline?

A2: The presence of these intermediates indicates an incomplete reduction. The key is to ensure the reaction conditions are sufficient to drive the transformation all the way to the aniline.[6]

-

Cause: The stepwise reduction pathway means that under insufficiently vigorous conditions, intermediates can accumulate. This can happen if the catalyst deactivates, hydrogen runs out, or reaction time is too short.

-

Solution:

-

Increase Reaction Time/Temperature: Allow the reaction to run longer or gently increase the temperature to push the intermediates through to the final product.

-

Increase Hydrogen Pressure: This is often the most effective solution. Higher H₂ pressure increases the hydrogen concentration at the catalyst surface, favoring complete reduction over competing condensation reactions.[6]

-

Increase Catalyst Loading: While not always ideal from a cost perspective, a higher catalyst-to-substrate ratio can accelerate the final reduction steps.

-

Q3: My precursor contains a halogen (Cl, Br, I), and I'm seeing significant dehalogenation. How can I preserve the C-X bond?

A3: This is a classic chemoselectivity challenge. Hydrodehalogenation is a common side reaction, especially with highly active catalysts like Pd/C.[1][23]

-

Cause: Palladium catalysts are notoriously efficient at cleaving carbon-halogen bonds, particularly C-I and C-Br bonds.

-

Solution:

-

Change the Catalyst: This is the most critical variable. Switch to a catalyst known for lower dehalogenation activity. Platinum-based catalysts, such as Platinum on carbon (Pt/C) or specialized formulations like Platinum-Vanadium on carbon (Pt-V/C), are excellent choices.[23] Raney Cobalt has also shown high selectivity in preserving C-X bonds.[23]

-

Modify Reaction Conditions: Running the reaction at lower temperatures and pressures can sometimes disfavor the dehalogenation pathway.

-

Use Additives: In some cases, adding inhibitors can selectively poison the catalyst sites responsible for dehalogenation, though this requires careful optimization.

-